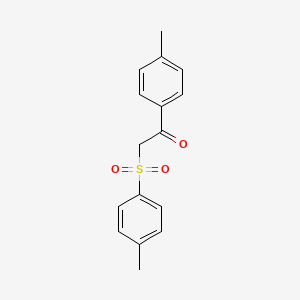

1-(4-Methylphenyl)-2-(4-methylphenyl)sulfonylethanone

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-2-(4-methylphenyl)sulfonylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-12-3-7-14(8-4-12)16(17)11-20(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCFNJZUWOMGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80317865 | |

| Record name | 2-(4-Methylbenzene-1-sulfonyl)-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61820-95-9 | |

| Record name | NSC321223 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methylbenzene-1-sulfonyl)-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHYL-2-(P-TOLYLSULFONYL)ACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Principle and Mechanism

The most efficient and studied preparation method is the copper(I)-mediated oxysulfonylation of styrenes using sulfonylhydrazides in the presence of molecular oxygen. This process generates β-hydroxysulfones as primary products, which can be further converted to the target β-ketosulfones including 1-(4-methylphenyl)-2-(4-methylphenyl)sulfonylethanone.

The key mechanistic features are:

- Copper(I) salts (CuBr, CuCl, CuI) act as mediators and are partially oxidized to copper(II) species by oxygen.

- Copper(II) oxidizes the sulfonylhydrazide to generate sulfonyl radicals.

- These sulfonyl radicals add to the double bond of styrenes, forming benzyl radicals.

- The benzyl radicals react with oxygen to form peroxyl radicals, which undergo hydrogen abstraction to yield hydroperoxides.

- Subsequent reduction of hydroperoxides with sodium borohydride (NaBH4) produces β-hydroxysulfones.

- β-Hydroxysulfones can be oxidized or fragmented to β-ketosulfones, including the desired compound.

This redox cycle involving O2/Cu(I)/Cu(II) is crucial for the reaction efficiency and selectivity.

Experimental Conditions

- Styrene substrates (including 4-methylstyrene derivatives) are reacted with p-toluenesulfonylhydrazide in acetonitrile-water (5:1) solvent mixture.

- Copper(I) bromide (CuBr) is the preferred catalyst, typically used in 2 molar equivalents relative to styrene.

- The reaction is carried out under an oxygen atmosphere at 40 °C for 7 hours, followed by 12 hours at room temperature.

- After completion, the reaction mixture is treated to isolate β-hydroxysulfones and β-ketosulfones.

- The β-ketosulfones can be selectively reduced by NaBH4 to increase the yield of β-hydroxysulfones if desired.

Optimization Data Summary

| Entry | Cu(I) Salt | Oxygen Source | Solvent | Yield β-Hydroxysulfone (%) | Yield β-Ketosulfone (%) | Total Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuBr (2 eq) | Air | CH3CN–H2O (5:1) | 28 | 14 | 42 |

| 2 | CuCl (2 eq) | Air | CH3CN–H2O (5:1) | 25 | 15 | 40 |

| 3 | CuI (2 eq) | Air | CH3CN–H2O (5:1) | 17 | 10 | 27 |

| 11 | CuBr (2 eq) | O2 (98%) | CH3CN–H2O (5:1) | 55 (85 after NaBH4) | 36 | 91 |

*Note: Yields in parentheses indicate isolated yields after NaBH4 reduction.

Scope and Yields

- The method is applicable to various styrene derivatives bearing electron-donating or withdrawing groups.

- For 4-methylstyrene (p-tolyl substituted), the β-hydroxysulfone is obtained in moderate to good yields (32–65%), with β-ketosulfone by-products in 18–33% yield.

- Reduction of ketosulfones with NaBH4 improves overall yields of β-hydroxysulfones to 52–89%.

- Using α-methylstyrenes yields predominantly β-hydroxysulfones without ketosulfone by-products, often in high yields (up to 93%).

Synthetic Procedure Example for this compound

Materials

- 4-Methylstyrene (styrene derivative)

- p-Toluenesulfonylhydrazide

- Copper(I) bromide (CuBr)

- Acetonitrile-water (5:1) solvent

- Oxygen gas

- Sodium borohydride (NaBH4) for reduction step

Procedure

- Dissolve 4-methylstyrene (approx. 2.88 mmol) in 25 mL of CH3CN–H2O (5:1).

- Add CuBr (5.76 mmol, 2 equiv) and p-toluenesulfonylhydrazide (2.88 mmol, 1 equiv).

- Stir the mixture under oxygen atmosphere at 40 °C for 7 hours, then at room temperature for 12 hours.

- Remove solvent under reduced pressure and filter the residue through silica gel.

- Analyze the product mixture by ^1H NMR to determine the ratio of β-hydroxysulfone and β-ketosulfone.

- To convert ketosulfone by-products to β-hydroxysulfones, treat the residue with NaBH4 in THF-MeOH (1:1) at 0–5 °C for 3 hours.

- Purify the final product by silica gel chromatography using petroleum ether and ethyl acetate gradient.

Characterization

- The target compound this compound is isolated as a white solid.

- Melting point, NMR (^1H and ^13C), IR, and HRMS data confirm structure and purity.

- Typical yields for the ketosulfone form range from 20–40% before reduction; overall yields of β-hydroxysulfones after reduction reach up to 85%.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting materials | 4-Methylstyrene, p-toluenesulfonylhydrazide |

| Catalyst | CuBr (2 equiv) |

| Solvent | Acetonitrile-water (5:1) |

| Temperature | 40 °C (7 h), then room temp (12 h) |

| Atmosphere | Oxygen (98%) |

| Main products | β-Hydroxysulfones and β-ketosulfones |

| Post-reaction treatment | NaBH4 reduction of ketosulfones |

| Yield of β-hydroxysulfone (after reduction) | Up to 85% |

| Product form | White solid |

| Characterization methods | NMR, IR, HRMS, melting point |

Additional Notes and Research Findings

- The copper(I)-mediated oxysulfonylation is a mild and environmentally friendly method using oxygen as the stoichiometric oxidant.

- The reaction mechanism involves radical intermediates and redox cycling of copper species, confirmed by cyclic voltammetry studies.

- Alternative methods such as direct nucleophilic addition to epoxides or hydroxylation of α,β-unsaturated sulfones exist but are less direct or efficient for this compound.

- The preparation of sulfonylhydrazides, key reagents, is achieved by reaction of arylsulfonyl chlorides with hydrazine hydrate at low temperature, providing pure intermediates for the main reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-2-(4-methylphenyl)sulfonylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-2-(4-methylphenyl)sulfonylethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2-(4-methylphenyl)sulfonylethanone involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone

This analog replaces the 4-methylphenylsulfonyl group with a simple phenylsulfonyl moiety. Crystallographic studies reveal that the dihedral angle between the two aromatic rings is 33.56°, suggesting moderate steric hindrance .

| Property | Target Compound | 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone |

|---|---|---|

| Molecular Formula | C₁₆H₁₆O₃S | C₁₅H₁₄O₃S |

| Molar Mass (g/mol) | 288.36 | 274.33 |

| Melting Point | 101–103°C | Not reported |

| Key Structural Feature | Dual 4-methylphenyl groups | Phenylsulfonyl group |

1-[4-(4-Morpholinylsulfonyl)phenyl]ethanone

This derivative substitutes the 4-methylphenylsulfonyl group with a morpholine-sulfonyl moiety (CAS: 58722-35-3). The morpholine ring introduces polarity and basicity, significantly altering solubility profiles. For instance, the morpholine group enhances water solubility due to hydrogen-bonding capabilities, making this compound more suitable for aqueous-phase reactions .

| Property | Target Compound | 1-[4-(4-Morpholinylsulfonyl)phenyl]ethanone |

|---|---|---|

| Molecular Formula | C₁₆H₁₆O₃S | C₁₃H₁₅NO₄S |

| Key Functional Group | 4-Methylphenylsulfonyl | Morpholine-sulfonyl |

| Potential Application | Lipophilic intermediates | Polar bioactive scaffolds |

Methanone, (4-chlorophenyl)[4-[(4-methylphenyl)sulfonyl]phenyl] (CAS: 113823-54-4)

This compound features a chlorophenyl group instead of a methylphenyl group on the ketone moiety. This substitution also raises the compound’s molecular weight to C₂₀H₁₅ClO₃S and may improve binding affinity in enzyme inhibition studies compared to the methyl-substituted analog .

2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone

A structurally complex analog (CAS: 850932-97-7) combines an indole ring and morpholine group. This compound’s larger molecular framework (C₂₂H₂₁ClN₂O₄S) and multifunctional groups make it a candidate for neuropharmacological studies, diverging from the simpler methylphenyl focus of the target compound .

Biological Activity

1-(4-Methylphenyl)-2-(4-methylphenyl)sulfonylethanone, commonly referred to as a sulfone compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its sulfonyl group, which contributes significantly to its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H16O3S

- Molecular Weight : 288.36 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer proliferation.

- Antimicrobial Activity : Its structure allows it to disrupt cellular processes in bacteria and fungi, leading to cell death.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines through:

- Tyrosine Kinase Inhibition : The compound interferes with tyrosine kinase signaling, which is crucial for cancer cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Notable findings include:

- Bacterial Inhibition : It exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Studies have shown effectiveness against common fungal pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

Toxicological Considerations

While this compound shows promising biological activities, it is essential to consider its toxicity profile. Data indicates that the compound is very toxic to aquatic life and may pose reproductive risks . Thus, careful handling and assessment are necessary for any therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methylphenyl)-2-(4-methylphenyl)sulfonylethanone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound likely involves sulfonylation and ketone formation steps. A plausible route includes:

Friedel-Crafts Acylation : Introduce the ethanone moiety using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) on a 4-methylphenyl substrate.

Sulfonylation : React the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) to install the sulfonyl group.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Optimization Tips :

- Catalyst Loading : Adjust AlCl₃ stoichiometry to minimize side reactions.

- Temperature Control : Maintain 0–5°C during sulfonylation to prevent decomposition.

- Solvent Selection : Use anhydrous dichloromethane for moisture-sensitive steps.

Similar strategies are employed for structurally related ethanone derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm).

- ¹³C NMR : Identify carbonyl (C=O, ~200 ppm) and sulfonyl (SO₂, ~130 ppm) signals.

- Infrared Spectroscopy (IR) : Detect key functional groups (C=O stretch ~1700 cm⁻¹, S=O stretch ~1150–1350 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular ion peak (e.g., [M+H⁺] at m/z 330.4 for C₁₆H₁₆O₃S).

Cross-reference data with pure standards or databases like PubChem to validate results .

Q. What are the key stability considerations under different storage conditions?

Methodological Answer: Stability data for sulfonyl-containing compounds suggest:

| Factor | Recommendation | Decomposition Products |

|---|---|---|

| Light | Store in amber glass, -20°C | Sulfur oxides, carbon oxides |

| Moisture | Use desiccants (e.g., silica gel) | Hydrolysis to sulfonic acids |

| Temperature | Avoid >25°C; refrigerate long-term | Polymerization or ketone degradation |

Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Validate enzyme inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR).

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., HEK293 vs. HeLa).

- Target Engagement Studies : Use photoaffinity labeling or CETSA (Cellular Thermal Shift Assay) to confirm binding.

For example, interaction studies with related sulfonyl compounds highlight the importance of validating target specificity .

Q. What experimental designs elucidate the electronic effects of the sulfonyl group on reactivity?

Methodological Answer:

- Electron-Withdrawing Effects : Measure Hammett substituent constants (σ) via reaction kinetics (e.g., SNAr reactions).

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces.

- Spectroscopic Probes : Use UV-Vis spectroscopy to monitor charge-transfer transitions influenced by sulfonyl groups.

Thermochemical data for analogous compounds (e.g., enthalpy of formation) provide benchmarks for electronic impact .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (PDB IDs: e.g., 3ERT for estrogen receptors).

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent (e.g., TIP3P water).

- QSAR Models : Train models on sulfonamide datasets to predict IC₅₀ values for novel targets.

Studies on sulfonyl-containing bioactive compounds demonstrate the utility of these approaches .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, F) or methoxy groups at the 4-methylphenyl positions.

- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl H-bond acceptors) using MOE or Discovery Studio.

- ADMET Profiling : Assess solubility (LogP), metabolic stability (CYP450 inhibition), and toxicity (AMES test).

Related compounds with modified aryl groups show improved pharmacokinetic profiles .

Q. What strategies validate the compound’s role in materials science applications (e.g., optoelectronics)?

Methodological Answer:

- Optoelectronic Characterization : Measure HOMO/LUMO gaps via cyclic voltammetry and UV-Vis.

- Thermal Stability : Perform TGA (Thermogravimetric Analysis) to assess decomposition thresholds.

- Crystallography : Solve single-crystal structures to correlate packing modes with conductivity.

Sulfonyl groups in similar compounds enhance charge transport in organic semiconductors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.